molecular formula C9H9ClF2O B13579343 2-(3-Chloro-2,4-difluorophenyl)propan-2-ol

2-(3-Chloro-2,4-difluorophenyl)propan-2-ol

Cat. No.: B13579343
M. Wt: 206.61 g/mol
InChI Key: ZQWMQRAVHXMJMU-UHFFFAOYSA-N
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Description

2-(3-Chloro-2,4-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O. It is characterized by the presence of a chlorinated and difluorinated phenyl group attached to a propan-2-ol moiety. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2,4-difluorophenyl)propan-2-ol typically involves the reaction of 3-chloro-2,4-difluorobenzene with propan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2,4-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-2,4-difluorophenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)propan-2-ol: Lacks the chlorine atom, resulting in different reactivity and properties.

    2-(3,4-Difluorophenyl)propan-2-ol: Similar structure but with fluorine atoms in different positions, affecting its chemical behavior.

    Fluconazole: Contains a triazole ring and is used as an antifungal agent

Uniqueness

2-(3-Chloro-2,4-difluorophenyl)propan-2-ol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Biological Activity

2-(3-Chloro-2,4-difluorophenyl)propan-2-ol is a compound of significant interest in pharmacological research, particularly for its antifungal properties. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a chlorinated and difluorinated phenyl ring attached to a secondary alcohol. Its synthesis typically involves the reaction of appropriate chlorinated and fluorinated aromatic precursors with propan-2-ol under controlled conditions. The structural characteristics of this compound make it a potential candidate for further modifications to enhance its biological efficacy.

Antifungal Activity

Recent studies have highlighted the antifungal activity of this compound and its analogs. The Minimum Inhibitory Concentration (MIC) values against various fungal strains have been evaluated, showcasing its potential as an antifungal agent.

Case Studies and Research Findings

  • Antifungal Efficacy :
    • In a study assessing the antifungal activity of fluconazole analogs, including this compound, it was observed that compounds with similar structures exhibited varying degrees of effectiveness against Candida albicans and other clinically relevant fungi. The MIC values ranged from 38.45 to 260.81 µg/mL for synthesized compounds .
    • The compound demonstrated synergistic effects when combined with other antifungal agents, enhancing its overall efficacy against resistant strains .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its antifungal effects involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, similar to fluconazole . This results in increased reactive oxygen species (ROS) production within fungal cells, leading to oxidative stress and cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenolic structure significantly influence the biological activity of this compound. For instance:

Substituent Effect on Activity
Chlorine at position 3Enhances antifungal potency
Fluorine at positions 2 & 4Increases lipophilicity and membrane penetration
Hydroxyl groupEssential for antifungal activity

These findings suggest that strategic alterations can optimize the compound's pharmacological profile.

Toxicity Profile

Toxicity assessments indicate that while this compound exhibits promising antifungal properties, careful evaluation is necessary to ensure safety in therapeutic applications. Comparative studies have shown that certain derivatives possess lower toxicity profiles while maintaining high efficacy against fungal pathogens .

Properties

Molecular Formula

C9H9ClF2O

Molecular Weight

206.61 g/mol

IUPAC Name

2-(3-chloro-2,4-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H9ClF2O/c1-9(2,13)5-3-4-6(11)7(10)8(5)12/h3-4,13H,1-2H3

InChI Key

ZQWMQRAVHXMJMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)F)Cl)F)O

Origin of Product

United States

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